
Isoleucylarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucylarginine is a dipeptide formed from the amino acids isoleucine and arginine. It is known for its role as a potent angiotensin-converting enzyme (ACE) inhibitor, making it a significant compound in the research of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoleucylarginine can be synthesized through peptide synthesis methods, where isoleucine and arginine are coupled using peptide bond formation techniques. The reaction typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of arginine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoleucylarginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the arginine residue.
Reduction: This reaction can affect the peptide bonds and side chains.
Substitution: This reaction can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Isoleucylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis and reaction studies.
Biology: It serves as a tool to study protein-protein interactions and enzyme inhibition.
Medicine: Its role as an ACE inhibitor makes it valuable in hypertension research and potential therapeutic applications.
Industry: It is used in the development of peptide-based drugs and as a standard in analytical techniques .
Mechanism of Action
Isoleucylarginine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
Leucylarginine: Another dipeptide with similar ACE inhibitory activity.
Valylarginine: Known for its role in enzyme inhibition and peptide research.
Lysylarginine: Used in studies of protein interactions and enzyme activity
Uniqueness
Isoleucylarginine is unique due to its specific combination of isoleucine and arginine, which provides distinct structural and functional properties. Its potent ACE inhibitory activity and stability make it a valuable compound in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H25N5O3 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16) |
InChI Key |
HYXQKVOADYPQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
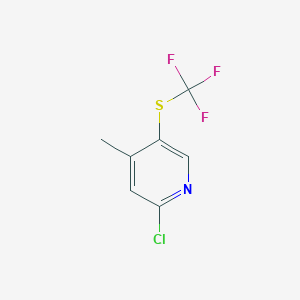
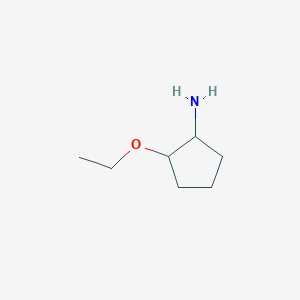

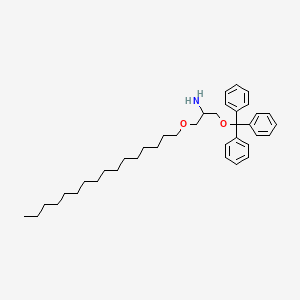
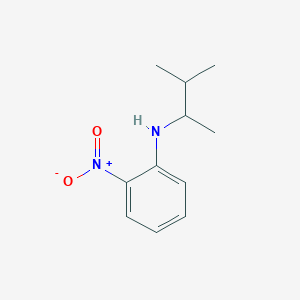
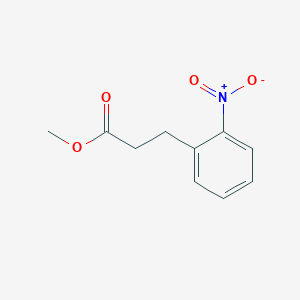
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
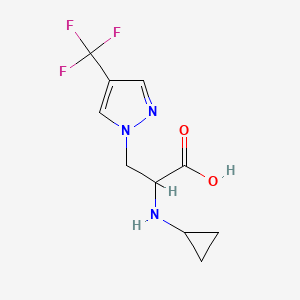
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)

